molecular formula C14H14N2O3 B11808814 Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate

Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11808814
M. Wt: 258.27 g/mol
InChI Key: IVBJRJPAVGQWMM-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a formyl group, and an O-tolyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by formylation and subsequent esterification to introduce the formyl and ethyl ester groups, respectively. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, and the O-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylic acid

    Reduction: 4-hydroxymethyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate

    Substitution: 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylic acid (from ester hydrolysis)

Scientific Research Applications

Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The pyrazole ring can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of an O-tolyl group.

    Ethyl 4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with a p-tolyl group instead of an O-tolyl group.

    Ethyl 4-formyl-1-(m-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with an m-tolyl group instead of an O-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a member of the pyrazole family, this compound exhibits a range of pharmacological effects, including anti-inflammatory, antitumor, and antibacterial properties. This article will delve into the biological activity of this compound, summarizing research findings, case studies, and structure-activity relationships (SAR) that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H13N3O3, with a molecular weight of approximately 253.26 g/mol. The structure features a pyrazole ring with a formyl group and a carboxylate moiety, which are crucial for its biological activity.

Key Structural Features

FeatureDescription
Pyrazole RingProvides the core structure for biological activity
Formyl GroupEnhances reactivity and potential interactions
Carboxylate MoietyContributes to solubility and bioavailability
O-Tolyl GroupInfluences the compound's electronic properties

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that these compounds can significantly reduce inflammation in models induced by lipopolysaccharides (LPS) .

Antitumor Activity

This compound has shown promise as an antitumor agent . Studies have reported its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been noted to inhibit BRAF(V600E) mutations, which are prevalent in melanoma .

Antibacterial Properties

The compound exhibits antibacterial activity , particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis . Comparative studies have shown that its efficacy can be enhanced when combined with other antimicrobial agents.

Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives, including this compound, evaluated their anti-inflammatory effects using carrageenan-induced edema in rats. The results indicated significant reductions in paw swelling compared to control groups treated with standard anti-inflammatory drugs .

Study 2: Antitumor Efficacy

In vitro assays on human cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly alter its pharmacological profile.

Notable SAR Findings

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency against cancer cells
Alkyl substitutionsEnhanced antibacterial properties
Aromatic ring modificationsImproved anti-inflammatory effects

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 4-formyl-1-(2-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)13-11(9-17)8-16(15-13)12-7-5-4-6-10(12)2/h4-9H,3H2,1-2H3

InChI Key

IVBJRJPAVGQWMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2C

Origin of Product

United States

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